molecular formula C21H16N4O3S B10974812 N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]naphthalene-1-carboxamide

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]naphthalene-1-carboxamide

Cat. No.: B10974812
M. Wt: 404.4 g/mol
InChI Key: WUTGPSRADSCDFC-UHFFFAOYSA-N
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Description

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]naphthalene-1-carboxamide is a complex organic compound that features a naphthalene core linked to a phenyl group, which is further connected to a pyrimidinylsulfamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene-1-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with 4-aminophenylpyrimidin-2-ylsulfamide under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide and may require catalysts or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The pyrimidinylsulfamoyl moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]naphthalene-1-carboxamide is unique due to its naphthalene core, which imparts specific electronic and steric properties.

Properties

Molecular Formula

C21H16N4O3S

Molecular Weight

404.4 g/mol

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C21H16N4O3S/c26-20(19-8-3-6-15-5-1-2-7-18(15)19)24-16-9-11-17(12-10-16)29(27,28)25-21-22-13-4-14-23-21/h1-14H,(H,24,26)(H,22,23,25)

InChI Key

WUTGPSRADSCDFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4

Origin of Product

United States

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